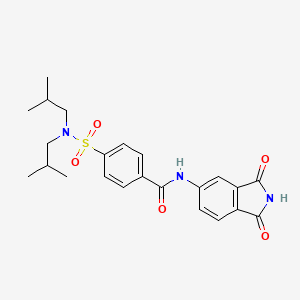

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, characterization, and potential biological applications, which can be relevant to the analysis of similar compounds. For instance, the synthesis of benzamide derivatives using antipyrine as a precursor is reported, which could be related to the synthesis of the compound . Additionally, the structural analysis of similar compounds through X-ray diffraction and DFT calculations is also discussed .

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several papers. For example, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone is reported, which shows the potential for creating a variety of substituted benzamides . Another paper describes the cobalt-catalyzed coupling of alkyl Grignard reagents with benzamide and 2-phenylpyridine derivatives, which could be a method applicable to the synthesis of "this compound" .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is analyzed using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations in one of the papers . These techniques could be used to determine the molecular structure of "this compound" as well. The importance of hydrogen bonding and π-interactions in stabilizing the molecular structure is highlighted, which could be relevant to the compound of interest .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of "this compound," but they do provide insights into the reactivity of similar compounds. For instance, the reactivity of benzamide derivatives with Grignard reagents in the presence of a cobalt catalyst is described, which could suggest potential reactions for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are explored in several papers. For example, the spectral IR, NMR, UV-Vis investigations, and DFT calculations are used to characterize a specific benzamide derivative . These methods could be applied to "this compound" to determine its properties. Additionally, the synthesis and characterization of aromatic amide and carboxyl functionalized polymers are discussed, which could provide information on the functional groups present in the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Modification

- The molecule has been involved in the synthesis of piperidinones, which share a common moiety with SP antagonists, suggesting potential for similar activities (Burdzhiev & Stanoeva, 2010).

- It has been utilized in Cobalt-catalyzed coupling reactions with alkyl Grignard reagents, indicating its use in complex organic synthesis and modification (Chen et al., 2011).

- Methylation of specific positions in its pyridine moiety has been explored to enhance biological properties, such as analgesic effects, highlighting its role in medicinal chemistry optimization (Ukrainets et al., 2015).

Biological and Pharmacological Exploration

- The compound has been a subject in the development of potent PARP enzyme inhibitors, showcasing its potential in therapeutic applications (Penning et al., 2010).

- Its analogs have been synthesized and evaluated for their antimicrobial activity, providing insights into its possible use in combating infections (Kolisnyk et al., 2015).

- The molecule has been involved in the discovery of kinase inhibitors, contributing to cancer research and therapy (Schroeder et al., 2009).

Propiedades

IUPAC Name |

1-benzyl-2-oxo-N-phenylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-18(20-16-10-5-2-6-11-16)17-12-7-13-21(19(17)23)14-15-8-3-1-4-9-15/h1-13H,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGOIOYXCQCGET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B3012848.png)

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)